molecular formula C5H3BrF3N3 B7980438 5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 1260844-01-6

5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B7980438
CAS No.: 1260844-01-6
M. Wt: 242.00 g/mol
InChI Key: RYPIPAUETYMWCO-UHFFFAOYSA-N
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Description

5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine (CAS 1260844-01-6) is a brominated and trifluoromethyl-substituted pyrimidine derivative of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C 5 H 3 BrF 3 N 3 and a molecular weight of 242.00 g/mol , this compound serves as a versatile chemical building block. Its structure features both a bromine atom and a strong electron-withdrawing trifluoromethyl group, making it a valuable intermediate for further functionalization via cross-coupling reactions and the synthesis of more complex molecules . Pyrimidine derivatives are extensively studied for their biological activities. Research indicates that compounds featuring a 5-bromo-pyrimidin-4-amine core, especially those with specific substituents like a trifluoromethyl group, show promising potent antimicrobial properties against both Gram-positive and Gram-negative bacteria . This makes this compound a critical scaffold for developing novel anti-infective agents. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling procedures. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

5-bromo-6-(trifluoromethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF3N3/c6-2-3(5(7,8)9)11-1-12-4(2)10/h1H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPIPAUETYMWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)N)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857559
Record name 5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260844-01-6
Record name 5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination Using Hydrogen Peroxide and Hydrobromic Acid

A one-step bromination method, inspired by the synthesis of 5-bromo-2-chloropyrimidine, employs hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) as brominating agents. For 5-bromo-6-(trifluoromethyl)pyrimidin-4-amine, the reaction proceeds via electrophilic aromatic substitution, where the electron-deficient pyrimidine ring facilitates bromination at the 5-position.

Procedure

  • Substrate : 6-(Trifluoromethyl)pyrimidin-4-amine

  • Reagents : 48% HBr, 30% H₂O₂

  • Conditions : Stirred at 60–70°C for 3–5 hours.

  • Yield : ~80–85% (extrapolated from analogous reactions).

Mechanistic Insight
The trifluoromethyl group acts as a strong electron-withdrawing group, directing bromination to the adjacent 5-position. Hydrogen peroxide oxidizes HBr to Br⁺, which attacks the activated pyrimidine ring.

N-Bromosuccinimide (NBS) in Acidic Media

NBS in acetic acid provides controlled bromination, minimizing over-halogenation. This method is adapted from the synthesis of 5-bromo-4(3H)-pyrimidinone derivatives.

Procedure

  • Substrate : 6-(Trifluoromethyl)pyrimidin-4-amine

  • Reagents : NBS, glacial acetic acid

  • Conditions : Room temperature, 12–24 hours.

  • Yield : ~70–75% (based on similar pyrimidinone brominations).

Advantages

  • Superior regioselectivity due to the CF₃ group’s directing effect.

  • Minimal byproducts compared to HBr/H₂O₂.

Cyclocondensation of Halogenated β-Ketoesters

Guanidine-Mediated Ring Formation

This approach constructs the pyrimidine core with pre-installed bromo and trifluoromethyl groups. Ethyl 4-bromo-3-oxo-2-(trifluoromethyl)but-2-enoate reacts with guanidine carbonate in ethanol-toluene.

Procedure

  • Precursor : Ethyl 4-bromo-3-oxo-2-(trifluoromethyl)but-2-enoate

  • Reagents : Guanidine carbonate, ethanol/toluene (1:1)

  • Conditions : Reflux at 80°C for 6–8 hours.

  • Yield : ~65–70% (extrapolated from analogous cyclocondensations).

Key Step
The β-ketoester undergoes cyclization with guanidine, forming the pyrimidine ring while retaining the bromo and trifluoromethyl substituents.

Protection-Deprotection Strategy

To prevent side reactions, the 4-amino group is protected with a tert-butoxycarbonyl (Boc) group before cyclocondensation.

Steps

  • Protection : Treat 6-(trifluoromethyl)pyrimidin-4-amine with Boc anhydride in tetrahydrofuran (THF).

  • Bromination : Use NBS or HBr/H₂O₂ to introduce bromine at position 5.

  • Deprotection : Remove Boc with trifluoroacetic acid (TFA).

Yield : ~60–65% overall (based on similar protocols).

Regioselective Lithiation-Substitution

Directed Ortho-Metalation

Adapted from the synthesis of 6-substituted pyrimidin-4-amine derivatives, this method uses lithium diisopropylamide (LDA) to deprotonate position 5, followed by quenching with a bromine source.

Procedure

  • Substrate : 6-(Trifluoromethyl)pyrimidin-4-amine

  • Base : LDA, THF, -78°C

  • Electrophile : 1,2-dibromotetrafluoroethane (BrCF₂CF₂Br)

  • Yield : ~50–55%.

Challenges

  • Requires strict temperature control (-78°C).

  • Competing side reactions at the amino group necessitate protection.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
HBr/H₂O₂ Bromination60–70°C, 3–5 h80–85%Scalable, cost-effectiveRisk of over-bromination
NBS in Acetic AcidRT, 12–24 h70–75%High regioselectivityLonger reaction time
CyclocondensationReflux, 6–8 h65–70%Single-step ring formationRequires specialized β-ketoester
Lithiation-Substitution-78°C, inert atmosphere50–55%Precise functionalizationLow yield, complex setup

Industrial-Scale Considerations

Catalytic Systems

  • Solid Acid Catalysts : Sulfate-supported iron oxide enhances bromination efficiency (patent CN108997223B).

  • Palladium Catalysts : Suzuki couplings for introducing aryl groups (if needed) use PdCl₂(dppf) (patent WO2021074138A1).

Purification Techniques

  • Distillation : Remove methanol and hydrophobic solvents (toluene) under reduced pressure.

  • Crystallization : Ethanol or methanol recrystallization achieves >95% purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine exhibits significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, the compound demonstrated an IC50 value of approximately 8.47 μM against MCF-7 breast cancer cells after 72 hours of exposure, indicating potent antiproliferative effects .

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Specifically, it disrupts key signaling pathways that regulate cell division and survival, leading to increased cancer cell death .

Agrochemical Applications

This compound is also utilized in the development of pesticides and herbicides . Its ability to disrupt biological processes in pests makes it a valuable candidate for agrochemical formulations. The trifluoromethyl group enhances the compound's lipophilicity, improving its penetration into plant tissues and increasing efficacy against target organisms.

Material Science

In material science, this compound is explored for its potential in synthesizing advanced materials such as organic semiconductors and polymers . The unique electronic properties imparted by the trifluoromethyl group make it suitable for applications in electronic devices and sensors, where efficient charge transport is critical.

Case Studies

  • Antiviral Efficacy : A study highlighted that structurally related compounds showed significant antiviral activity against influenza viruses by inhibiting viral RNA polymerase, thus reducing viral load in infected cells.
  • Antimicrobial Testing : In vitro studies revealed effective antimicrobial action against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.
  • ADME and Toxicity Predictions : Toxicity predictions using ProTox-II indicated that this compound falls within Class IV toxicity (300 < LD50 ≤ 2000 mg/kg), which suggests moderate toxicity but also a manageable safety profile for further development .

Mechanism of Action

The mechanism of action of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine and amine groups facilitate binding to target proteins, enzymes, or receptors, leading to modulation of their activity. The compound may inhibit or activate specific signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Pyrimidin-4-amine Derivatives with Halogen and Trifluoromethyl Groups

Key Compounds :

  • 5-Bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U8): This derivative, studied by Liu et al. (2021), shares the 5-bromo and 6-trifluoromethyl substituents with the target compound. U8 demonstrated broad-spectrum insecticidal activity against Mythimna separata (LC₅₀ = 4.22 ± 0.47 mg/L) and fungicidal activity against Pseudoperonospora cubensis (EC₅₀ = 30.79 ± 2.21 mg/L). Its AChE inhibition (0.184 U/mg prot) was comparable to the commercial insecticide flufenerim .
  • 5-Chloro Analog (U7) :
    Replacing bromine with chlorine at the 5-position reduced activity slightly (LC₅₀ = 3.57 ± 0.42 mg/L for M. separata), highlighting bromine’s superior electron-withdrawing effects .

Structural Insights :

  • The trifluoromethyl group at position 6 enhances membrane permeability and target binding via hydrophobic interactions.
  • Bromine at position 5 improves pesticidal efficacy compared to chlorine, likely due to increased steric and electronic effects .

Isoxazolo-Pyrimidine Derivatives

Example : N-Isobutyl-3-phenyl-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-amine (14b)

  • This compound, synthesized via nucleophilic substitution, showed moderate insecticidal activity but lower yields (11%) compared to the target compound .

Pyrimidine Derivatives with Varying Substituents

  • 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine :
    The substitution of trifluoromethyl with methylthio (-SCH₃) at position 6 reduced fungicidal activity, underscoring the importance of the -CF₃ group for potency .
  • 5-Chloro-6-ethyl-2-methyl-N-((2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrimidin-4-amine (9r) :
    This derivative exhibited activity against Tetranychus cinnabarinus but was inferior to spirotetramat, suggesting that ethyl and oxazole substituents may hinder target binding .

Structural Analogs with Ketone Groups

  • 5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one :
    Replacing the 4-amine with a ketone group abolished insecticidal activity, emphasizing the critical role of the amine group in hydrogen bonding with AChE .

Structure-Activity Relationship (SAR) Insights

Position 5 Halogens : Bromine > Chlorine in enhancing pesticidal activity due to greater electronegativity and steric bulk .

Position 6 Trifluoromethyl : Critical for target binding and metabolic stability; substitution with -SCH₃ or ethyl groups reduces efficacy .

Amino Group at Position 4: Essential for hydrogen bonding with AChE; ketone derivatives lack activity .

Heterocyclic Moieties : Isoxazolo or oxadiazole rings can modulate activity but may complicate synthesis or reduce yields .

Biological Activity

5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological mechanisms, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a bromine atom and a trifluoromethyl group at specific positions. These substitutions enhance its lipophilicity and influence its interaction with biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound primarily involves:

  • Interaction with Molecular Targets : The trifluoromethyl group increases membrane permeability, while the bromine and amine groups facilitate binding to proteins, enzymes, or receptors.
  • Signaling Pathway Modulation : The compound may inhibit or activate specific signaling pathways, leading to various biological effects.

Biological Activities

Research has shown that this compound exhibits several key biological activities:

Antiviral Activity

Studies indicate that derivatives of this compound can exhibit antiviral properties. For instance, structural variations at the C-6 position have been linked to enhanced antiviral activity against various virus strains, although some derivatives approached their toxicity thresholds .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in tumor cell lines. It has shown promising results in preclinical models, suggesting potential applications in oncology .

Enzyme Inhibition

This compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This inhibition can significantly affect drug metabolism and pharmacokinetics of co-administered drugs.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralActive against various strains; toxicity concerns
AnticancerInhibits tumor cell proliferation
Enzyme InhibitionInhibits CYP1A2 affecting drug metabolism

Detailed Research Insights

  • Antiviral Studies : A series of derivatives were synthesized to evaluate their antiviral activity. Some compounds showed significant efficacy against viral strains but were close to their toxicity limits .
  • Anticancer Applications : Research demonstrated that compounds similar to this compound effectively inhibited cell growth in cancer models. The mechanisms involved include apoptosis induction and cell cycle arrest .
  • Enzymatic Interaction : The compound's ability to inhibit cytochrome P450 enzymes highlights its relevance in pharmacological studies, particularly concerning drug-drug interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodology : Begin with halogenated pyrimidine precursors (e.g., 2-chloro-5-nitropyrimidine derivatives) and employ nucleophilic substitution using trifluoromethylating agents like (CF₃)₂CuLi. Optimization involves temperature control (50–80°C), anhydrous solvents (e.g., DMF or THF), and catalytic bases (e.g., K₂CO₃). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yields. Reaction progress should be monitored by TLC and validated via NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm substitution patterns and bromine/trifluoromethyl group positions. FT-IR identifies amine (-NH₂) and C-F stretches (1100–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight (±2 ppm accuracy). For crystalline samples, X-ray diffraction resolves 3D geometry (e.g., hydrogen bonding interactions) .

Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Store in inert atmospheres (argon) at -20°C in amber vials to prevent photolysis. Include control samples with stabilizers (e.g., BHT) for comparative analysis .

Advanced Research Questions

Q. How can contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data be resolved?

  • Methodology : Re-examine computational parameters (basis sets, solvation models) using software like Gaussian or ORCA. For NMR discrepancies, apply spin-spin coupling corrections or consider dynamic effects (e.g., tautomerism). Cross-validate with alternative techniques like Raman spectroscopy or XPS for electronic structure alignment. Theoretical models should incorporate crystal packing effects from XRD data .

Q. What strategies are used to study structure-activity relationships (SAR) for pyrimidine derivatives in biological systems?

  • Methodology : Synthesize analogs with modified substituents (e.g., replacing Br with Cl or CF₃ with CH₃). Test bioactivity (e.g., enzyme inhibition via IC₅₀ assays) and correlate with steric/electronic descriptors (Hammett σ, LogP). Use molecular docking (AutoDock Vina) to predict binding modes. Validate SAR trends with kinetic studies (e.g., Michaelis-Menten plots) .

Q. How can researchers design experiments to investigate novel applications, such as enzyme interaction studies or material science applications?

  • Methodology : For enzyme studies, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. In material science, explore self-assembly properties via AFM or TEM . Use DFT calculations to predict charge-transfer behavior in semiconductor applications. Always include negative controls (e.g., unmodified pyrimidine cores) to isolate functional group contributions .

Q. What advanced purification techniques are recommended for isolating trace impurities in this compound?

  • Methodology : Use preparative HPLC with a phenyl-hexyl column (methanol/water gradient) to separate brominated byproducts. For chiral impurities, employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Validate purity via LC-MS/MS with MRM (multiple reaction monitoring) mode .

Data Analysis and Theoretical Integration

Q. How should researchers integrate computational chemistry with experimental data to enhance mechanistic understanding?

  • Methodology : Perform transition state analysis (IRC calculations) for reaction mechanisms (e.g., SNAr pathways). Compare computed activation energies with experimental kinetics (Arrhenius plots). Use NBO analysis to evaluate hyperconjugative effects influencing stability. Publish datasets in repositories like Zenodo for reproducibility .

Q. What statistical approaches are critical for analyzing contradictory results in catalytic applications?

  • Methodology : Apply multivariate analysis (PCA or PLS) to identify variables (e.g., solvent polarity, catalyst loading) causing discrepancies. Use error propagation models to quantify uncertainty in kinetic data. Replicate experiments across independent labs to distinguish systematic vs. random errors .

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